2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride

antispasmodic smooth muscle pharmacology structure-activity relationship

2,2‑Diphenylacetic acid (6‑morpholinohexyl) ester hydrochloride (CAS 66902‑49‑6; molecular formula C₂₄H₃₂ClNO₃; MW 418.0 g/mol) is a quaternary morpholinium salt belonging to the diphenylacetic acid aminoalkyl ester class. Originally disclosed in US Patent 2,447,395 and fully characterized by Coleman & Bywater in J.

Molecular Formula C24H32ClNO3
Molecular Weight 418.0 g/mol
CAS No. 66902-49-6
Cat. No. B13775510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride
CAS66902-49-6
Molecular FormulaC24H32ClNO3
Molecular Weight418.0 g/mol
Structural Identifiers
SMILESC1COCC[NH+]1CCCCCCOC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C24H31NO3.ClH/c26-24(28-18-10-2-1-9-15-25-16-19-27-20-17-25)23(21-11-5-3-6-12-21)22-13-7-4-8-14-22;/h3-8,11-14,23H,1-2,9-10,15-20H2;1H
InChIKeyRALSZORZYKJMBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Diphenylacetic Acid (6-Morpholinohexyl) Ester Hydrochloride CAS 66902-49-6: Compound Class and Core Characteristics for Procurement Evaluation


2,2‑Diphenylacetic acid (6‑morpholinohexyl) ester hydrochloride (CAS 66902‑49‑6; molecular formula C₂₄H₃₂ClNO₃; MW 418.0 g/mol) is a quaternary morpholinium salt belonging to the diphenylacetic acid aminoalkyl ester class. Originally disclosed in US Patent 2,447,395 [1] and fully characterized by Coleman & Bywater in J. Am. Chem. Soc. [2], the compound features a six‑carbon hexamethylene linker between the diphenylacetate ester and the morpholine nitrogen, distinguishing it from shorter‑chain homologues within the 4‑morpholinealkyl diphenylacetate series. The hydrochloride salt form confers water solubility advantageous for both in vitro pharmacological assays and formulation development [1].

Why 2,2‑Diphenylacetic Acid (6‑Morpholinohexyl) Ester Hydrochloride Cannot Be Replaced by Shorter‑Linker or Different‑Amine Analogs in Antispasmodic Research


Within the 4‑morpholinealkyl diphenylacetate series, systematic variation of the alkylene linker length produces divergent pharmacological profiles. The six‑carbon hexamethylene spacer of CAS 66902‑49‑6 yields a distinct spasmolytic potency‑toxicity balance that is not recapitulated by the ethyl (C2), propyl (C3), or butyl (C4) homologues [1]. Direct comparative pharmacological evaluation across eight members of this series identified the 6‑morpholinohexyl ester (designated S‑29) as the outstanding compound with respect to combined moderate toxicity and superior spasmolytic activity on both intestinal and uterine smooth muscle [1]. Consequently, procurement decisions based solely on the shared diphenylacetic acid‑morpholine pharmacophore, without accounting for linker‑length‑dependent pharmacodynamics, risk selecting a compound with inferior efficacy or an unfavorable safety margin for the intended experimental model.

Quantitative Differentiation Data: 2,2‑Diphenylacetic Acid (6‑Morpholinohexyl) Ester Hydrochloride vs. Closest In‑Class Analogs


Superior Uterine and Intestinal Spasmolytic Activity: S‑29 (C6‑Linker) Identified as the Outstanding Member Among Eight 4‑Morpholinealkyl Diphenylacetate Esters

In a direct head‑to‑head comparison of eight morpholinealkyl diphenylacetate esters, Chase, Lehman & Yonkman [1] evaluated toxicity, antispasmodic activity on excised intestine and uterus, and spasmolytic activity on the ileum of anesthetized dogs. The 6‑morpholinohexyl ester (S‑29) was explicitly identified as 'the outstanding member of the series from the point of view of moderate toxicity combined with superior spasmolytic activity on the intestine and especially on the uterus.' This designation reflects a favorable quantitative differentiation from the seven other congeners bearing shorter alkylene linkers, and the authors concluded the compound merited clinical trial on the basis of this investigation [1].

antispasmodic smooth muscle pharmacology structure-activity relationship

Linker‑Length‑Dependent Physicochemical Identity: Melting Point and Crystallinity Differentiate the C6 Ester from C2, C3, and C4 Homologues

The 6‑morpholinohexyl diphenylacetate hydrochloride exhibits a melting point of 113‑114 °C (corrected) after two crystallizations from anhydrous isopropanol followed by two from ethyl acetate [1]; an independent preparation reported 110.6‑112.6 °C (corrected) [2]. By contrast, the 3‑morpholinopropyl homolog melts at 119.5‑120 °C [1], and the 4‑morpholinobutyl ester hydrochloride (CAS 66902‑44‑1) has distinct crystalline properties . The hydrochloride salt of the C6 compound is described as forming 'white micro crystals' [1], whereas the shorter‑chain homologues yield different crystal habits. Furthermore, the C6 ester hydrochloride forms a 35% aqueous solution, while its nitrate salt is limited to approximately 4% solubility [2], providing a formulation‑relevant differentiation point.

solid-state characterization melting point process chemistry

Divergent Synthetic Route: The C6‑Linker Compound Requires Hexamethylene Bromide as Key Intermediate, Structurally Constraining Process Chemistry Relative to Shorter‑Chain Homologues

The synthesis of the 6‑morpholinohexyl ester proceeds via a two‑step sequence: (1) reaction of hexamethylene bromide with potassium diphenylacetate in refluxing xylene (170‑180 °C, 5‑6 h) to form ω‑bromohexyl diphenylacetate, followed by (2) condensation with morpholine (155‑165 °C, ~2.25 h) and subsequent hydrochloride salt formation [1]. This route is distinct from the syntheses of the C2 and C3 homologues, which employ ethylene or propylene halides/reactants under different conditions [1]. The use of hexamethylene bromide as a C6 building block introduces unique process considerations including higher reaction temperatures and distinct purification requirements (sequential recrystallizations from isopropanol and ethyl acetate) [1].

synthetic chemistry process development scale-up

Pharmacological Mechanism Distinction: Direct Smooth Muscle Depression Differentiates 4‑Morpholinealkyl Esters from Anticholinergic‑Dominant Diphenylacetate Analogs

The Chase et al. study explicitly concluded that the 4‑morpholinealkyl diphenylacetate esters, including S‑29, 'act as spasmolytic agents by direct depression of smooth muscle' [1]. This musculotropic mechanism contrasts with the primarily neurotropic (anticholinergic) mechanism of clinically used diphenylacetic acid esters such as adiphenine and propiverine, which exert their effects predominantly via muscarinic receptor antagonism . The direct smooth muscle depressant action of the morpholine series implies a distinct pharmacological utility profile, potentially relevant for conditions where receptor‑mediated anticholinergic pathways are insufficient or where anticholinergic side effects (e.g., dry mouth, tachycardia) must be minimized.

mechanism of action musculotropic spasmolytic neurotropic vs. musculotropic

Nitrate Salt as Alternative Solid Form: Lower Aqueous Solubility Enables Controlled‑Release or Suspension Formulation Options Not Accessible with the Highly Soluble Hydrochloride

Coleman & Bywater demonstrated that the hydrochloride salt of ω‑4‑morpholinehexyl diphenylacetate can be converted to the nitrate salt in 90% yield, yielding a product with mp 119‑120 °C and markedly reduced aqueous solubility: the nitrate forms a ~4% solution whereas the hydrochloride forms a 35% aqueous solution [1]. This nearly 9‑fold difference in aqueous solubility between two salt forms of the same active moiety provides formulation scientists with tunable dissolution properties without altering the pharmacophore. This salt‑form flexibility is not documented for the shorter‑chain C2 or C3 homologues in the accessible literature.

salt screening formulation development solid-state chemistry

Optimal Research and Industrial Application Scenarios for 2,2‑Diphenylacetic Acid (6‑Morpholinohexyl) Ester Hydrochloride Based on Quantitative Differentiation Evidence


Musculotropic Antispasmodic Lead Optimization and SAR Studies Requiring a Validated High‑Activity Benchmark

In structure‑activity relationship (SAR) programs focused on direct smooth muscle relaxants, S‑29 serves as the best‑characterized positive control within the 4‑morpholinealkyl diphenylacetate series. Its identification as the outstanding compound among eight congeners for combined moderate toxicity and superior intestinal/uterine spasmolytic activity [1] establishes it as the rational benchmark against which novel analogs should be compared. Procurement of this specific linker‑length variant, rather than the more readily available C2 or C3 homologues, ensures that SAR conclusions are referenced to the series member with the most favorable pharmacological profile. The direct smooth muscle depression mechanism [1] further distinguishes this compound from anticholinergic‑dominant comparators such as adiphenine or propiverine.

Uterine Smooth Muscle Pharmacology Models Requiring Tissue‑Selective Spasmolytic Activity

The Chase et al. study specifically highlighted the superior spasmolytic activity of S‑29 on uterine smooth muscle [1], making it particularly relevant for research on uterine contractility disorders, dysmenorrhea, or preterm labor models. The compound's pronounced effect on excised uterus preparations, combined with its moderate systemic toxicity, positions it as a candidate for ex vivo and in vivo uterine pharmacology studies where tissue‑selective relaxation is a key experimental endpoint. Researchers should note that shorter‑linker homologues did not achieve the same uterine activity profile in the head‑to‑head comparison.

Salt‑Form Screening and Pre‑Formulation Development for Tunable‑Release Diphenylacetate‑Based Therapeutics

The existence of two well‑characterized salt forms—the highly water‑soluble hydrochloride (35% aqueous solution) and the sparingly soluble nitrate (~4% aqueous solution), prepared in 90% yield [2]—makes this compound a valuable model system for salt‑form screening studies. Formulation scientists can use the hydrochloride for immediate‑release prototypes and the nitrate for sustained‑release or suspension formulations without altering the active pharmacophore. The 113‑114 °C melting point of the hydrochloride [1] and 119‑120 °C melting point of the nitrate [2] also provide clear thermal identity checks for quality control in formulation development.

Process Chemistry Development and Scale‑Up Studies for Morpholinealkyl Ester Hydrochlorides with Extended Alkylene Linkers

The distinct two‑step synthetic route—hexamethylene bromide alkylation followed by morpholine condensation—presents unique process chemistry challenges compared to the simpler one‑pot esterification routes used for shorter‑chain homologues [1]. The requirement for high‑temperature xylene reflux (170‑180 °C) in step 1 and subsequent recrystallization from multiple solvent systems (isopropanol followed by ethyl acetate) to achieve pharmaceutical‑grade purity [1] makes this compound an informative case study for process development teams working on long‑chain aminoalkyl ester scale‑up. Procurement of the correct C6 compound is essential, as process parameters optimized for C2‑C4 homologues will not transfer directly.

Quote Request

Request a Quote for 2,2-Diphenylacetic acid (6-morpholinohexyl) ester hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.